molecular formula C8H8Cl2N2O B7721309 2-(3,4-dichlorophenyl)-N'-hydroxyethanimidamide

2-(3,4-dichlorophenyl)-N'-hydroxyethanimidamide

Cat. No.: B7721309
M. Wt: 219.06 g/mol
InChI Key: RHYRUYXSWKHYSB-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N’-hydroxyethanimidamide is an organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to an ethanimidamide moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dichlorophenyl)-N’-hydroxyethanimidamide typically involves the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of 2-(3,4-dichlorophenyl)-N’-hydroxyethanimidamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-dichlorophenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.

    Substitution: The dichlorophenyl group allows for electrophilic and nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Scientific Research Applications

2-(3,4-dichlorophenyl)-N’-hydroxyethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a catalyst in various reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as an antimicrobial and anticancer agent.

    Industry: It is utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. It may also interfere with cellular processes by disrupting membrane integrity or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    3,4-Dichlorophenylhydrazine: Shares the dichlorophenyl group but differs in its hydrazine moiety.

    3,4-Dichlorophenylacetic acid: Contains a similar aromatic ring but with an acetic acid functional group.

    3,4-Dichlorophenylurea: Another related compound with a urea functional group.

Uniqueness: 2-(3,4-dichlorophenyl)-N’-hydroxyethanimidamide is unique due to its ethanimidamide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYRUYXSWKHYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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